Cas no 368426-89-5 (5-(Aminomethyl)benzo[d]isoxazol-3-amine)

5-(Aminomethyl)benzo[d]isoxazol-3-amine is a heterocyclic organic compound featuring both an aminomethyl and an amine functional group attached to a benzo[d]isoxazole core. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its dual amine functionality allows for selective derivatization, enabling the creation of diverse derivatives with potential applications in drug discovery. The benzo[d]isoxazole scaffold is known for its stability and pharmacological relevance, often contributing to enhanced binding affinity in target interactions. This compound is typically handled under controlled conditions due to its reactive amine groups, ensuring optimal purity for research and industrial use.
5-(Aminomethyl)benzo[d]isoxazol-3-amine structure
368426-89-5 structure
Product Name:5-(Aminomethyl)benzo[d]isoxazol-3-amine
CAS No:368426-89-5
MF:C8H9N3O
MW:163.176561117172
MDL:MFCD18804970
CID:297548
PubChem ID:23551884
Update Time:2025-05-23

5-(Aminomethyl)benzo[d]isoxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)benzo[d]isoxazol-3-amine
    • 1,2-Benzisoxazole-5-methanamine,3-amino-
    • 1,2-Benzisoxazole-5-methanamine,3-amino-(9CI)
    • 5-(aminomethyl)-1,2-benzoxazol-3-amine
    • DTXSID00634920
    • AKOS015998748
    • SCHEMBL17442864
    • BS-49576
    • E76132
    • 368426-89-5
    • A846478
    • DB-295768
    • MDL: MFCD18804970
    • Inchi: 1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11)
    • InChI Key: YYWMOSYJDKAWRX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(CN)=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 163.07500
  • Monoisotopic Mass: 163.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Density: 1.339
  • PSA: 78.80000
  • LogP: 1.49910

5-(Aminomethyl)benzo[d]isoxazol-3-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Aminomethyl)benzo[d]isoxazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:368426-89-5)5-(Aminomethyl)benzo[d]isoxazol-3-amine
Order Number:A846478
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:09
Price ($):583.0/230.0
Email:sales@amadischem.com

Additional information on 5-(Aminomethyl)benzo[d]isoxazol-3-amine

5-(Aminomethyl)benzo[d]isoxazol-3-amine (CAS No. 368426-89-5): An Overview of Its Structure, Properties, and Applications

5-(Aminomethyl)benzo[d]isoxazol-3-amine (CAS No. 368426-89-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ABDMA, has garnered attention due to its unique chemical structure and promising biological activities. In this article, we will delve into the structural characteristics, physical and chemical properties, and potential applications of 5-(Aminomethyl)benzo[d]isoxazol-3-amine.

Structural Characteristics

The molecular formula of 5-(Aminomethyl)benzo[d]isoxazol-3-amine is C9H11N3O, and its molecular weight is 177.19 g/mol. The compound features a benzoisoxazole core with an aminomethyl group attached to the 5-position of the isoxazole ring. The benzoisoxazole scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.

The presence of the aminomethyl group in 5-(Aminomethyl)benzo[d]isoxazol-3-amine adds further functional versatility to the molecule. This group can participate in various chemical reactions, such as acylation, alkylation, and coupling reactions with other functional groups. These reactions can be utilized to synthesize more complex derivatives with enhanced biological activities or improved pharmacokinetic properties.

Physical and Chemical Properties

5-(Aminomethyl)benzo[d]isoxazol-3-amine is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of approximately 180°C and exhibits moderate stability under standard laboratory conditions. The compound's solubility in water is limited, which can be a consideration for its use in aqueous biological systems.

The pKa value of the amino group in 5-(Aminomethyl)benzo[d]isoxazol-3-amine is around 9.0, indicating that it can exist in both protonated and deprotonated forms depending on the pH of the solution. This property is crucial for understanding its behavior in different physiological environments and can influence its binding affinity to biological targets.

Biological Activities and Applications

5-(Aminomethyl)benzo[d]isoxazol-3-amine has been investigated for its potential therapeutic applications in various disease models. Recent studies have highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 5-(Aminomethyl)benzo[d]isoxazol-3-amine has shown potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer.

The neuroprotective properties of 5-(Aminomethyl)benzo[d]isoxazol-3-amine have also been explored. Research indicates that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Synthetic Routes and Derivatives

The synthesis of 5-(Aminomethyl)benzo[d]isoxazol-3-amine typically involves multi-step procedures that start from readily available starting materials. One common approach involves the reaction of 3-amino-benzoic acid with chloroacetonitrile to form an intermediate nitrile compound, followed by reduction to introduce the aminomethyl group. Alternative synthetic routes have also been developed to improve yield and purity, making it more accessible for large-scale production.

The versatility of the benzoisoxazole scaffold allows for the synthesis of various derivatives by modifying the substituents on the ring or the aminomethyl group. For example, introducing alkyl or aryl groups at different positions can alter the lipophilicity and bioavailability of the compound. These modifications can be tailored to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Clinical Development and Future Prospects

5-(Aminomethyl)benzo[d]isoxazol-3-amine is currently under investigation in preclinical studies for several therapeutic indications. Early results are promising, but further research is needed to fully understand its safety profile and efficacy in humans. Clinical trials are expected to provide valuable insights into its pharmacokinetics, pharmacodynamics, and potential side effects.

The development of novel drugs based on the benzoisoxazole scaffold holds significant promise for addressing unmet medical needs in various therapeutic areas. Ongoing research aims to identify lead compounds with improved pharmacological profiles that can advance into clinical trials. Collaboration between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial for translating these findings into effective treatments for patients.

In conclusion, 5-(Aminomethyl)benzo[d]isoxazol-3-amine (CAS No. 368426-89-5) is a promising compound with diverse biological activities that warrant further exploration. Its unique structural features and versatile synthetic routes make it an attractive candidate for drug discovery efforts targeting inflammatory diseases, cancer, and neurodegenerative disorders. As research progresses, it is likely that new applications will emerge, further expanding its potential impact on human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:368426-89-5)5-(Aminomethyl)benzo[d]isoxazol-3-amine
A846478
Purity:99%/99%
Quantity:1g/250mg
Price ($):583.0/230.0
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